(E)-isopropyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a benzofuran moiety, a methoxybenzylidene moiety, and a hydrazine moiety . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Theoretical studies of similar compounds are often evaluated using density functional theory (DFT) at B3LYP/6-31G+(d,p) basis set .Chemical Reactions Analysis
The chemical reactivity of this compound would likely depend on the specific functional groups present and their arrangement. Similar compounds have been found to have low chemical reactivity and high kinetic stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific functional groups present and their arrangement. Similar compounds are often soluble in highly polar solvents, such as dimethylsuphoxide (DMSO) and dimethylformamide (DMF), while insoluble in water and other common organic solvents .Scientific Research Applications
- The synthesized compound has been investigated for its antimicrobial properties. In screening tests, several derivatives showed good activities comparable to reference drugs like Streptomycin and Fusidic acid . These findings suggest potential applications in combating bacterial and fungal infections.
- Isonicotinic acid hydrazide derivatives, including this compound, have been explored as antitubercular agents . Given the global health challenge posed by tuberculosis, further research could focus on evaluating its efficacy against Mycobacterium tuberculosis.
- Previous studies have reported isonicotinic acid hydrazide derivatives as virucides and bactericides . Investigating the specific effects of this compound on different viruses and bacteria could provide valuable insights.
- Certain substituted pyridine derivatives, including amide derivatives, have demonstrated analgesic and anticonvulsant activities . Further investigations could explore the potential of this compound in pain management and seizure control.
- Some substituted pyridine derivatives have shown antitumor properties . Considering the ongoing research in cancer therapeutics, evaluating this compound’s impact on tumor cell lines could be worthwhile.
- Nitrogen-containing heterocyclic compounds often exhibit promising biological activities . Further studies could explore its effects on cellular processes, such as enzyme inhibition or receptor modulation.
Antimicrobial Activity
Antitubercular Potential
Virucidal and Bactericidal Effects
Analgesic and Anticonvulsant Properties
Antitumor Activity
Biological Importance of Nitrogenous Compounds
Mechanism of Action
Future Directions
properties
IUPAC Name |
propan-2-yl 5-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-14(2)30-23(27)22-15(3)31-20-10-9-17(11-18(20)22)29-13-21(26)25-24-12-16-7-5-6-8-19(16)28-4/h5-12,14H,13H2,1-4H3,(H,25,26)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOXDBUGLBKBLE-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)NN=CC3=CC=CC=C3OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N/N=C/C3=CC=CC=C3OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-isopropyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate |
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